molecular formula C6H7O3P B072730 Phenylphosphonic acid CAS No. 1571-33-1

Phenylphosphonic acid

Cat. No. B072730
CAS RN: 1571-33-1
M. Wt: 158.09 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

PPA can be synthesized through multiple approaches, including the reaction of diphenyl chlorophosphate with lithio-functionalized aryloxyphosphazenes, followed by treatment with aqueous sodium hydroxide and acidification with hydrochloric acid to yield phenylphosphonic acid functionalized poly[aryloxyphosphazenes] (Allcock, Hofmann, Ambler, & Morford, 2002). Additionally, a 'one-pot' three-component reaction involving amines, carbonyl compounds, and dialkyl phosphites under solvent-free conditions efficiently produces α-aminophosphonates, showcasing PPA's role as an efficient catalyst (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

Molecular Structure Analysis

The molecular structure of PPA and its derivatives has been extensively studied. For instance, cadmium complexes of dichloromethylene bisphosphonic acid phenyl and alkyl ester derivatives exhibit unique layered structures characterized by single-crystal X-ray diffraction, IR spectroscopy, and solid-state NMR (Jokiniemi et al., 2009).

Chemical Reactions and Properties

PPA undergoes various chemical reactions, forming complexes with metals and acting as a catalyst in organic syntheses. For example, isomorphic compounds containing neutral and monodeprotonated PPA have been synthesized, demonstrating PPA's flexibility in forming coordination compounds with transition metals (Wilke et al., 2016).

Scientific Research Applications

  • Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are candidates for use as proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).

  • Catalyst in Synthesis of α-Aminophosphonates : It serves as an efficient, friendly, and reusable heterogeneous catalyst for the synthesis of α-aminophosphonates in a one-pot, solvent-free condition. This method is widely applicable and facilitates large-scale synthesis (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

  • Thermal Intercalation in Layered Double Hydroxides : It has been used in thermal intercalation into layered double hydroxide (LDH) materials, suggesting applications in acid-base condensation reactions (Carlino, Hudson, Husain, & Knowles, 1996).

  • Microporous Material Synthesis : Phenylphosphonic acid is used as a spacer in the synthesis of microporous materials with specific surface areas up to 400 m^2/g, indicating its utility in materials science (Gómez-Alcántara, Cabeza, Moreno-Real, Aranda, & Clearfield, 2006).

  • Coordination Compounds : It acts as a bridging ligand in coordination compounds with various metals, forming cross-linked polymers (Grinonneau, Chapman, Menke, & Walmsley, 1971).

  • Magnetic Resonance Studies : Phenylphosphonic acid's molecular structure and bonding modes have been studied using solid-state magnetic resonance, contributing to the understanding of its behavior in hybrid solids (Gervais et al., 2004).

  • Uranium Extraction from Aqueous Solutions : It is embedded in polyurethane foam for the extraction of uranium, demonstrating its potential in environmental applications (Katragadda, Gesser, & Chow, 1997).

  • Proton-Exchange Membrane Electrolytes : Its derivative forms are used in synthesizing poly(arylene ether)s for potential applications as proton-exchange polymer electrolyte membranes in fuel cells (Meng, Tjong, Hay, & Wang, 2003).

  • Lithium Metal Anode Stability : Phenylphosphonic acid is proposed as an additive in carbonate electrolytes for lithium metal anodes, enhancing cycling stability in batteries (Zou, Liu, Huang, Hu, & Ouyang, 2022).

Safety And Hazards

Phenylphosphonic acid is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Phenylphosphonic acid has been proposed as a new additive for carbonate electrolytes, in which the complexation reaction between Phenylphosphonic acid and Li+ reduces the nucleus size and boosts the nucleation quantity during the plating process . This suggests potential future applications in the field of energy storage.

Relevant Papers

Several papers have been published on Phenylphosphonic acid. For instance, a paper discusses the PPOA degradation and phosphate adsorption abilities of PAN A F-FeOOH . Another paper discusses the synthesis of phosphonates from phenylphosphonic acid . These papers provide valuable insights into the properties and applications of Phenylphosphonic acid.

properties

IUPAC Name

phenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

24391-19-3 (mono-calcium salt)
Record name Phenylphosphonic acid
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DSSTOX Substance ID

DTXSID2044399
Record name Phenylphosphonic acid
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Molecular Weight

158.09 g/mol
Source PubChem
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Product Name

Phenylphosphonic acid

CAS RN

1571-33-1
Record name Phenylphosphonic acid
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Record name Phenylphosphonic acid
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Record name Phenylphosphonic acid
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Record name Phosphonic acid, P-phenyl-
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Record name Phenylphosphonic acid
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Record name Phenylphosphonic acid
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Record name PHENYLPHOSPHONIC ACID
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Synthesis routes and methods

Procedure details

To a solution of phenylphosphonous acid (1 g, 0.007 mole) in acetone (10 ml) and water (10 ml) was added a solution of sodium hydroxide (0.281 gm, 0.007 mole) in water (10 ml) until a pH of about 7 was reached. A solution of KMnO4 (0.663 g, 0.007 mole) in water (10 ml) was added slowly to the vigorously stirred solution of phosphonous acid at 20°-25° C. After the addition (5 minutes), the reaction mixture was stirred for 5 minutes at ambient temperature and acidified with concentrated HCl acid until a pH of 1 was reached. Saturated sodium bisulfite solution was added to the reaction mixture thereby resulting in formation of a precipitate.
Quantity
1 g
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reactant
Reaction Step One
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0.281 g
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10 mL
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10 mL
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10 mL
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0.663 g
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reactant
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Reaction Step Two
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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